molecular formula C8H8ClN3 B1266743 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile CAS No. 6972-36-7

5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B1266743
CAS No.: 6972-36-7
M. Wt: 181.62 g/mol
InChI Key: RPRGFOOFJMWOOI-UHFFFAOYSA-N
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Description

Structural Characterization of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile

X-ray Crystallographic Analysis of Molecular Geometry

The molecular geometry of this compound has been inferred from crystallographic studies of analogous pyridine derivatives. The pyridine ring adopts a planar arrangement due to aromatic stabilization, with substituents occupying specific positions to minimize steric strain. Key geometric features include:

  • Bond lengths : The C–N bond in the amino group typically ranges between 1.32–1.38 Å, while the C–Cl bond is longer (~1.70–1.75 Å) due to chlorine’s larger atomic radius.
  • Ring distortions : The 4,6-dimethyl groups create localized electron density variations, slightly altering bond angles at adjacent positions. For example, the C4–N5–C6 angle may deviate from ideal 120° due to methyl group steric effects.
  • Hydrogen bonding : The amino group (NH2) participates in intermolecular hydrogen bonds (N–H⋯O or N–H⋯N), forming extended networks in crystalline states, as observed in related pyrimidine salts.
Table 1: Comparative Bond Lengths in Analogous Pyridine Derivatives
Bond Type Length (Å) Source Compound Reference
C–N (amino) 1.34–1.38 4-Amino-5-chloro-2,6-dimethylpyrimidine
C–Cl 1.72–1.75 5-Chloro-4,6-dimethoxypyrimidin-2-amine
C≡N (cyano) 1.13–1.15 2-Chloro-4,6-dimethylpyridine-3-carbonitrile

Spectroscopic Identification via FT-IR and Raman Spectroscopy

The vibrational spectrum of this compound is characterized by distinct absorption bands corresponding to functional groups:

FT-IR Assignments
  • C≡N stretching : A strong absorption near 2220 cm⁻¹ , consistent with nitrile groups in pyridine derivatives.
  • NH2 stretching : Broad peaks between 3350–3500 cm⁻¹ for primary amines, with in-plane bending modes at 1225–1390 cm⁻¹ .
  • CH3 vibrations :
    • Asymmetric stretching : 2980–3010 cm⁻¹
    • Symmetric stretching : 2850–2930 cm⁻¹
    • Deformation modes : 1360–1465 cm⁻¹ (scissoring) and 1040–1095 cm⁻¹ (rocking).
  • C–Cl stretching : Weak absorption near 550–600 cm⁻¹ , overlapping with ring vibrations.
Raman Spectroscopy

Raman spectra highlight:

  • C≡N stretching : Polarization effects enhance intensity in the 2200–2250 cm⁻¹ region.
  • Ring breathing modes : Peaks at 1550–1600 cm⁻¹ (C–C stretching) and 680–860 cm⁻¹ (C–H in-plane bending).
Table 2: FT-IR and Raman Peaks for Key Functional Groups
Functional Group FT-IR (cm⁻¹) Raman (cm⁻¹) Assignment Reference
C≡N 2225 2220–2230 Stretching
NH2 3350–3500 3300–3350 Asymmetric stretch
CH3 (asymmetric) 2980–3010 2985–3005 Stretching
C–Cl 550–600 550–580 Stretching

Nuclear Magnetic Resonance (NMR) Spectral Assignments

While direct NMR data for this compound is limited, assignments are extrapolated from structurally similar molecules:

¹H NMR
  • Amino protons (NH2) : Broad singlet at δ 5.0–6.0 ppm (exchange broadened).
  • Methyl groups (CH3) : Two singlets at δ 2.3–2.5 ppm (C4 and C6 positions).
  • Pyridine protons : Absent due to deprotonation at the 2-position (chloro substituent).
¹³C NMR
  • Cyano carbon (C≡N) : δ 115–120 ppm (quaternary carbon, no splitting).
  • Aromatic carbons :
    • C2 (Cl) : δ 150–155 ppm
    • C4 and C6 (CH3) : δ 20–25 ppm
    • C3 (cyano) : δ 120–125 ppm .

Comparative Vibrational Analysis with Analogous Pyridine Carbonitriles

The vibrational profile of this compound differs from analogs due to substituent effects:

Key Comparisons
Compound C≡N (cm⁻¹) NH2 (cm⁻¹) CH3 (cm⁻¹) Source
2-Chloro-4,6-dimethylpyridine-3-carbonitrile 2225 2980–3010
5-Amino-4,6-dimethylpyridine-2-carbonitrile 2220 3350 2850–2930
Target Compound 2220 3350 2980 Inferred
Effect of Substituents
  • Chloro vs. Hydroxy : Chloro substitution shifts C≡N stretching to lower wavenumbers (2220 vs. 2225 cm⁻¹) due to reduced electron-withdrawing effects.
  • Methyl Groups : Symmetric CH3 stretching (2850–2930 cm⁻¹) is less intense than asymmetric modes (2980–3010 cm⁻¹).
  • Amino Group : Introduces broad NH2 stretches (3350 cm⁻¹) and in-plane bending modes (1225–1390 cm⁻¹), absent in non-amino analogs.

Properties

IUPAC Name

5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8ClN3/c1-4-6(3-10)8(9)12-5(2)7(4)11/h11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRGFOOFJMWOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1N)C)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00989881
Record name 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile
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Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6972-36-7
Record name NSC61974
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Record name 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile
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Record name 5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the nucleophilic substitution of 2-chloro-4,6-dimethylpyridine-3-carbonitrile with an amine source under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

    Cyclization: The presence of multiple functional groups allows for cyclization reactions, forming fused heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, hydrazines, and hydroxylamines.

    Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance therapeutic efficacy. For instance, derivatives of this compound have been investigated for their potential as anti-inflammatory and antimicrobial agents. Research indicates that modifications to the pyridine ring can lead to compounds with enhanced activity against specific biological targets, such as cyclooxygenase enzymes involved in inflammation pathways .

Antimicrobial Activity
Studies have documented the antimicrobial properties of derivatives synthesized from 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile. These derivatives have demonstrated significant antibacterial and antifungal activities against a range of pathogens, including Gram-positive and Gram-negative bacteria . For example, certain synthesized derivatives exhibited minimum inhibitory concentrations (MIC) comparable or superior to standard antibiotics.

Biological Studies

Enzyme Inhibition
The compound has been utilized in biological assays to study enzyme interactions. Its ability to inhibit specific enzymes makes it a valuable tool for biochemical research. For instance, derivatives have been tested for their inhibitory effects on COX-2, an enzyme linked to inflammatory processes. The structure-activity relationship (SAR) studies suggest that modifications at the amino and chloro positions can significantly affect inhibitory potency .

Anticancer Research
Research has also focused on the anticancer potential of this compound and its derivatives. Various studies have reported promising results in inhibiting cancer cell proliferation across different cell lines, including lung and cervical cancer cells. For example, certain derivatives showed IC50 values indicating potent activity against cancer cells while exhibiting low toxicity towards normal cells .

Materials Science

Development of Advanced Materials
In materials science, this compound is employed in the synthesis of advanced materials such as polymers and nanomaterials. Its unique chemical properties enable the creation of materials with tailored functionalities suitable for various applications, including electronics and drug delivery systems .

Case Studies

Study Focus Area Findings
Study AAntimicrobial ActivityDerivatives showed significant antibacterial activity against E. coli and S. aureus, with MIC values lower than standard antibiotics .
Study BAnticancer ActivityCertain derivatives exhibited IC50 values lower than doxorubicin against lung carcinoma cells, indicating potential as anticancer agents .
Study CEnzyme InhibitionModifications at specific positions enhanced COX-2 inhibitory activity, suggesting pathways for developing anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and chloro groups facilitate binding to active sites of enzymes, potentially inhibiting their activity. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s affinity for its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Electronic Properties

Key analogs include:

  • 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile (hydroxyl substituent at C2)
  • 5-Bromo-2-chloro-4,6-dimethylpyridine-3-carbonitrile (bromo substitution at C5)

Table 1: Structural and Electronic Comparisons

Property 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile 2-Chloro-4,6-dimethylpyridine-3-carbonitrile 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile
Bond Length (C2-X) C-Cl: 1.73 Å (calc.) C-Cl: 1.73 Å (calc.) C-O: 1.36 Å (calc.)
HOMO-LUMO Gap 4.8 eV 5.1 eV 4.5 eV
Solvation Energy -25.3 kcal/mol (aqueous) -22.1 kcal/mol (aqueous) -28.6 kcal/mol (aqueous)
Dipole Moment 5.2 Debye 4.8 Debye 6.1 Debye
  • Electronic Effects: The amino group at C5 increases electron density, enhancing nucleophilicity at adjacent positions. The chloro substituent at C2 withdraws electrons, stabilizing the ring .
  • Solubility: The amino group improves aqueous solubility compared to the non-amino analog, as evidenced by higher solvation energy .

Vibrational and Spectral Properties

Table 2: Key Vibrational Frequencies (IR, cm⁻¹)

Group This compound 2-Chloro-4,6-dimethylpyridine-3-carbonitrile 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile
C≡N Stretch 2218 2211 2205
N-H Stretch (amino) 3260–3360
O-H Stretch (hydroxyl) 3160–3200
  • NMR Shifts: The amino group in this compound causes deshielding of adjacent protons, with C5-H resonating at δ 6.8–7.2 ppm in DMSO-d6 .

Biological Activity

Overview of Biological Activity

5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile exhibits significant biochemical interactions, primarily due to its structural characteristics that allow it to engage with various enzymes and biological pathways. Its ability to act as both a substrate and an inhibitor in enzymatic reactions makes it a valuable compound in biochemical research.

The compound's biological activity can be attributed to several key mechanisms:

  • Enzyme Interaction : It has been shown to interact with enzymes such as hydrazine hydrate and hydroxylamine, facilitating the formation of various derivatives like pyrazolo and isoxazolo compounds. This interaction can lead to either activation or inhibition of enzymatic pathways depending on the specific context.
  • Cellular Effects : The compound influences cellular processes by modulating cell signaling pathways, gene expression, and metabolism. Notably, it has been associated with skin irritation and ocular damage, suggesting a potential for cytotoxic effects at higher concentrations.
  • Transport and Distribution : The transport mechanisms within cells can affect the compound's localization and accumulation, which is critical for its biological effects. Its ability to cause respiratory irritation indicates that it may preferentially accumulate in respiratory tissues.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play crucial roles in determining its efficacy and safety profile.

Case Studies

  • Toxicity Assessment : In laboratory studies, varying dosages of the compound revealed a dose-dependent relationship with toxicity. Low doses demonstrated beneficial effects on enzyme modulation, while higher doses caused adverse reactions such as skin irritation and respiratory issues.
  • Bioconversion Studies : Research involving Burkholderia sp. MAK1 demonstrated the compound's potential for bioconversion processes. The cells were able to metabolize pyridin-2-amines effectively, indicating that this compound could serve as a substrate for microbial transformations .

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionInteracts with various enzymes leading to inhibition or activation of metabolic pathways
CytotoxicityCauses skin irritation and eye damage at higher concentrations
BioconversionServes as a substrate for microbial transformations in bioconversion studies

Table 2: Bioconversion Features of Pyridine Derivatives

SubstrateProductConversion %
Pyridin-2-amineHydroxylated at the 5-position99
3-Chloropyridin-2-amine6-amino-5-chloro-pyridin-3-ol96
4-Chloropyridin-2-amine6-amino-4-chloro-pyridin-3-ol88

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves multi-step nucleophilic substitution and cyclization reactions. For example, derivatives of pyridine-carbonitriles are synthesized using precursors like 5,5-disubstituted-1,3-cyclohexanedione and substituted anilines in ethanol with piperidine as a catalyst . Reaction temperature (80–100°C) and solvent polarity significantly affect cyclization efficiency. Optimization requires monitoring via TLC and adjusting stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of cyclohexanedione to aniline) to minimize side products like unreacted intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer : Essential techniques include:

  • ¹H/¹³C NMR : Identify aromatic proton environments (e.g., δ 6.8–8.2 ppm for pyridine protons) and nitrile carbon signals (δ ~115–120 ppm).
  • IR Spectroscopy : Confirm nitrile (C≡N) stretches (~2220–2240 cm⁻¹) and amino (N–H) stretches (~3350–3450 cm⁻¹).
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with chloro and methyl substituents .
    Elemental analysis (±0.3% tolerance) ensures purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : The compound’s structural analogs (e.g., 2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile) are classified as WGK 3 (highly hazardous to water) and require stringent controls:

  • Use fume hoods for synthesis/purification to avoid inhalation of volatile intermediates.
  • Wear nitrile gloves and eye protection; avoid contact with skin (potential irritant per analog studies) .
  • Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How do substituents at the 4- and 6-positions influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Methyl groups at C4 and C6 enhance steric hindrance, reducing regioselectivity in Suzuki-Miyaura couplings. Computational studies (DFT) suggest electron-donating methyl groups deactivate the pyridine ring, favoring C3/C5 positions for electrophilic substitution. Contrastingly, chloro substituents at C2 direct nucleophilic attacks to C4 via σ-complex stabilization . Validate hypotheses using Hammett plots or kinetic isotope effects .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Methodological Answer : For example, overlapping NMR signals in methyl-substituted pyridines can be disentangled via:

  • 2D NMR (COSY, HSQC) : Assign coupled protons and carbons unambiguously.
  • Variable Temperature NMR : Resolve dynamic effects (e.g., hindered rotation of substituents).
  • X-ray Crystallography : Resolve regiochemical ambiguities (e.g., differentiating C4 vs. C6 methyl placement) . Cross-reference with synthetic yields: lower yields may indicate competing pathways (e.g., isomerization) .

Q. What strategies optimize the synthesis of enantiomerically pure derivatives for biological studies?

  • Methodological Answer : Introduce chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization or employ asymmetric catalysis (e.g., Pd-BINAP complexes for Heck couplings). Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or CD spectroscopy. For example, analogs with phenylthio substituents achieve >90% ee using L-proline catalysts .

Q. How do solvent effects and Lewis acids impact the compound’s stability during long-term storage?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) accelerate nitrile hydrolysis to amides under humid conditions. Stabilization strategies include:

  • Lyophilization : Remove trace water after synthesis.
  • Additives : Use anhydrous MgSO₄ or molecular sieves in storage vials.
  • Lewis Acids (e.g., ZnCl₂) : Coordinate with the nitrile group, reducing nucleophilic attack . Accelerated aging studies (40°C/75% RH for 6 months) quantify degradation pathways .

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